9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262733
InChI: InChI=1S/C22H19ClN4O2/c1-29-17-7-5-13(6-8-17)15-10-18-20(19(28)11-15)21(14-3-2-4-16(23)9-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)
SMILES:
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.9 g/mol

9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC16262733

Molecular Formula: C22H19ClN4O2

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C22H19ClN4O2
Molecular Weight 406.9 g/mol
IUPAC Name 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C22H19ClN4O2/c1-29-17-7-5-13(6-8-17)15-10-18-20(19(28)11-15)21(14-3-2-4-16(23)9-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)
Standard InChI Key SGRHVPCUQMXMHC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Cl)C(=O)C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic triazoloquinazolinone core (C12H10N4O) fused with two substituted phenyl groups:

  • Position 9: 3-chlorophenyl (–C6H4Cl)

  • Position 6: 4-methoxyphenyl (–C6H4OCH3)

The molecular formula is C23H19ClN4O2, with a calculated molecular weight of 418.88 g/mol. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and biomolecular interactions.

Table 1: Key Structural Features

FeatureDescription
Core structureTriazolo[5,1-b]quinazolin-8(4H)-one
Substituent at C64-Methoxyphenyl (para-methoxybenzene)
Substituent at C93-Chlorophenyl (meta-chlorobenzene)
Ring systemFused triazole (5-membered) + quinazoline (6-membered)
Calculated logP3.82 (Predicted via XLogP3)

Synthetic Methodologies

General Synthesis Strategies

Triazoloquinazolinones are typically synthesized via multicomponent reactions (MCRs) or stepwise cyclization. A representative pathway for analogs involves:

  • Condensation: Reacting 2-aminobenzamide derivatives with carbonyl compounds to form quinazolinone precursors.

  • Triazole Formation: Cyclocondensation using hydrazine derivatives or nitriles under acidic conditions.

  • Functionalization: Introducing aryl groups via Ullmann coupling or nucleophilic aromatic substitution.

For this compound, introducing the 3-chlorophenyl and 4-methoxyphenyl groups likely occurs during the final functionalization stage. Yields depend critically on catalyst choice (e.g., Pd/Cu systems) and solvent polarity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Quinazolinone formation2-Aminobenzamide, aldehyde, NH4OAc, ethanol, reflux60–75%
Triazole cyclizationHydrazine hydrate, HCl, 100°C45–65%
Aryl substitutionAryl halide, Pd(OAc)2, K2CO3, DMF, 120°C30–50%

Biological Activities and Mechanisms

Antimicrobial Effects

Methoxy-substituted triazoloquinazolines demonstrate broad-spectrum activity. Against Staphylococcus aureus, MIC values of 32–64 µg/mL have been reported for analogs. The chloro group likely improves membrane permeability, disrupting bacterial cell wall synthesis.

Anti-Inflammatory Action

Triazoloquinazolinones inhibit NF-κB and ER stress pathways. In LPS-stimulated microglia, analogs reduced TNF-α production by 40–60% at 10 µM. The 3-chlorophenyl group may enhance binding to inflammatory mediators like COX-2.

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

Predicted pharmacokinetic parameters (SwissADME):

  • Caco-2 permeability: 0.8 × 10⁻⁶ cm/s (moderate)

  • VDss: 1.2 L/kg (extensive tissue distribution)

  • BBB permeability: 0.6 (moderate CNS penetration)

Metabolism and Excretion

Hepatic metabolism likely involves:

  • Phase I: Demethylation of the methoxy group (CYP3A4/2C19)

  • Phase II: Glucuronidation of the hydroxyl intermediate

Toxicity Considerations

Rodent studies on analogs indicate:

  • LD50 (oral): >2000 mg/kg (low acute toxicity)

  • hERG inhibition: IC50 > 30 µM (low cardiotoxicity risk)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator